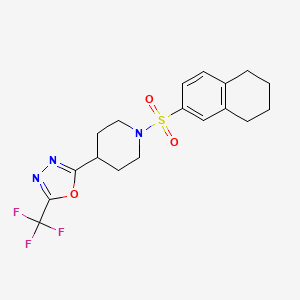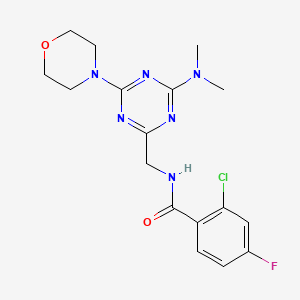
2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a triazine group (a six-membered ring with three nitrogens and three carbons), and a morpholino group (a six-membered ring with one nitrogen and one oxygen). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicine or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (the benzamide, the triazine, and the morpholino), followed by their combination in the correct order. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzamide, triazine, and morpholino groups will contribute to this complexity. These groups are likely to influence the compound’s physical and chemical properties, including its reactivity, polarity, and phase behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the amide group might undergo hydrolysis or condensation reactions, the triazine group might participate in substitution reactions, and the morpholino group might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be influenced by the presence of reactive sites in its structure .Safety And Hazards
Future Directions
The future research directions for this compound could be very broad and would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity .
properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O2/c1-24(2)16-21-14(22-17(23-16)25-5-7-27-8-6-25)10-20-15(26)12-4-3-11(19)9-13(12)18/h3-4,9H,5-8,10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGIQDFKMWSCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)
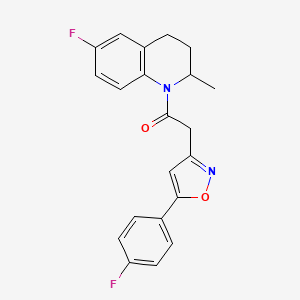
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
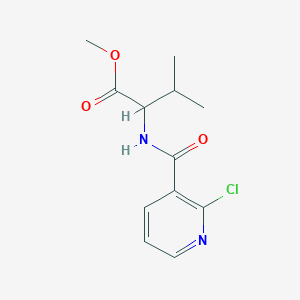
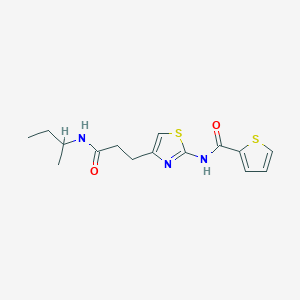

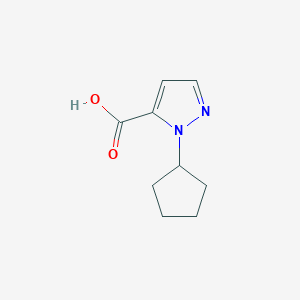
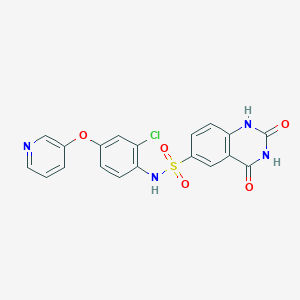
![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
